

Hdac-IN-30: A Comparative Guide to a Novel Pan-HDAC Inhibitor

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Compound of Interest		
Compound Name:	Hdac-IN-30	
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In the landscape of epigenetic modifiers, pan-histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a comparative analysis of a novel multi-target HDAC inhibitor, **Hdac-IN-30**, against other established pan-HDAC inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview of its performance and potential.

Performance Comparison of Pan-HDAC Inhibitors

Hdac-IN-30 demonstrates potent inhibitory activity against multiple HDAC isoforms, a characteristic feature of pan-HDAC inhibitors. To contextualize its efficacy, the following tables summarize the half-maximal inhibitory concentrations (IC50) of **Hdac-IN-30** and other widely studied pan-HDAC inhibitors against various HDAC isoforms.



Inhibitor	HDAC1 (nM)	HDAC2 (nM)	HDAC3 (nM)	HDAC6 (nM)	HDAC8 (nM)
Hdac-IN-30	13.4[1][2]	28.0[1][2]	9.18[1][2]	42.7[1][2]	131[1][2]
Vorinostat (SAHA)	10[3]	10[3]	20	-	-
Panobinostat (LBH589)	~5 (cell-free assay)[4][5] [6]	-	-	-	248
Trichostatin A (TSA)	~1.8 (general HDAC)[7][8] [9]	-	-	8.6	-
Belinostat (PXD101)	27 (in HeLa cell extracts) [10][11][12]	-	-	-	-

Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented is for comparative purposes.

Cellular Activity: Hdac-IN-30 in Action

Beyond enzymatic inhibition, the anti-cancer potential of an HDAC inhibitor is determined by its effects on cellular processes. **Hdac-IN-30** has been shown to elicit potent antitumor efficacy.[1] [2]

Cell Cycle Arrest: In hepatocellular carcinoma HepG2 cells, **Hdac-IN-30** treatment (at concentrations of 1, 2.5, and 5 μ M for 48 hours) resulted in cell cycle arrest at the G2 phase in a concentration-dependent manner.[1] This is a common mechanism for pan-HDAC inhibitors, which often upregulate cell cycle regulators like p21.[13][14]

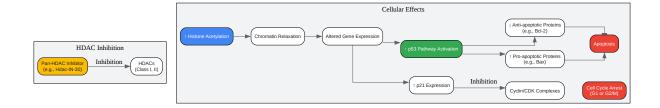
Apoptosis Induction: Pan-HDAC inhibitors are known to induce apoptosis through both intrinsic and extrinsic pathways.[13][15] **Hdac-IN-30** has been observed to activate the p53 signaling pathway by promoting the phosphorylation of p53.[1] The activation of p53 is a critical step in inducing apoptosis in response to cellular stress.



In Vivo Antitumor Activity: Preclinical studies have demonstrated that **Hdac-IN-30** exhibits potent anticancer activity in vivo. Intraperitoneal injections of 12 mg/kg and 24 mg/kg every two days for four weeks showed significant antitumor effects without notable side effects at the higher dose.[1]

Signaling Pathways and Experimental Workflows

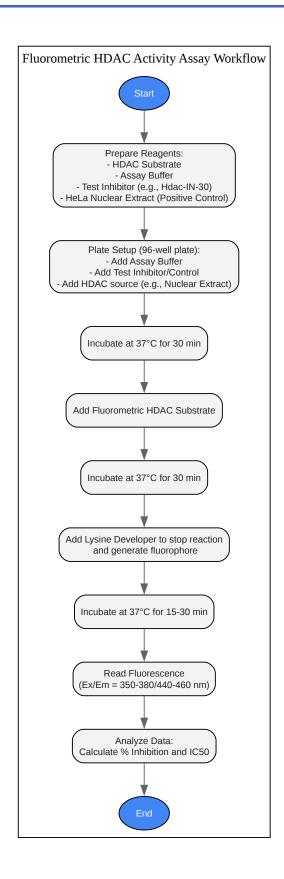
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.



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Caption: Signaling pathway of pan-HDAC inhibitors.





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